3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanehydrazide
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Overview
Description
3-(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a hydroxy group and a methyl group, making it a unique structure with potential biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE typically involves the reaction of hydrazine derivatives with pyrazole aldehydes under specific conditions. One common method includes the use of hydrazine hydrate, ethyl acetoacetate, and pyrazole aldehyde in the presence of a catalyst . The reaction is usually carried out in a solvent such as ethanol at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazones, and other heterocyclic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrazole ring play crucial roles in its biological activity. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-HYDROXY-1-METHYL-1H-PYRAZOLE: Similar structure but lacks the propanohydrazide moiety.
3-METHYL-5-HYDROXY-1H-PYRAZOLE: Similar structure but with different substitution patterns.
Uniqueness
3-(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE is unique due to the presence of both the hydroxy and propanohydrazide groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N4O2 |
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Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)propanehydrazide |
InChI |
InChI=1S/C7H12N4O2/c1-4-5(7(13)11-10-4)2-3-6(12)9-8/h2-3,8H2,1H3,(H,9,12)(H2,10,11,13) |
InChI Key |
ZVPOJHNLGKHZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)CCC(=O)NN |
Origin of Product |
United States |
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